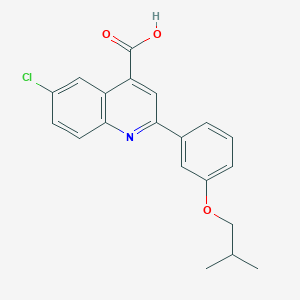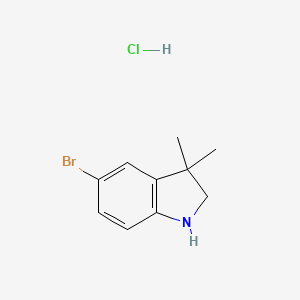
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a chloro group at the 6-position, an isobutoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the nature of the solvent used and the reaction temperature .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound exhibits inhibitory effects on human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions suggest that this compound may modulate phosphate metabolism and signaling pathways involving these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic effects against several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of alkaline phosphatases by binding to their active sites . Additionally, molecular docking simulations have suggested potential binding sites for this compound, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibitory effects on enzyme activity and cellular function, suggesting its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular function and metabolic processes . These findings underscore the importance of dosage optimization for safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to phosphate metabolism . The interactions with alkaline phosphatases suggest that this compound may play a role in regulating phosphate homeostasis and related biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The interactions with transporters and binding proteins influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications direct this compound to these locations, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an o-aminoacetophenone derivative with an aldehyde or ketone in the presence of an acid catalyst. The specific steps are as follows:
-
Starting Materials:
- o-Aminoacetophenone derivative
- 3-Isobutoxybenzaldehyde
- Acid catalyst (e.g., hydrochloric acid)
-
Reaction Conditions:
- The reaction mixture is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chloro group can be reduced to form dechlorinated quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products:
- Oxidation products include quinoline-4-carboxylic acid derivatives.
- Reduction products include dechlorinated quinoline derivatives.
- Substitution products include various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Explored as a scaffold for the development of novel therapeutic agents.
Antimicrobial Agents: Studied for its potential antimicrobial properties.
Industry:
Dye Synthesis: Utilized in the synthesis of dyes and pigments.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.
Comparison with Similar Compounds
- 6-Chloro-2-phenylquinoline-4-carboxylic acid
- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., isobutoxy, methoxy) on the phenyl ring distinguishes these compounds.
- Unique Properties: 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is unique due to the isobutoxy group, which can influence its lipophilicity and biological activity.
- Applications: While all these compounds may have similar applications in medicinal chemistry, the specific substituents can affect their potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCGZNVZOKXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)




![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)



![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)
